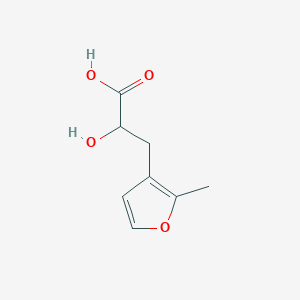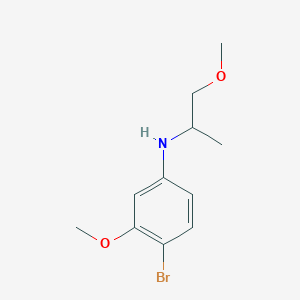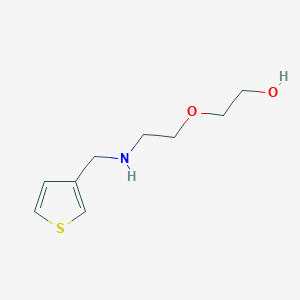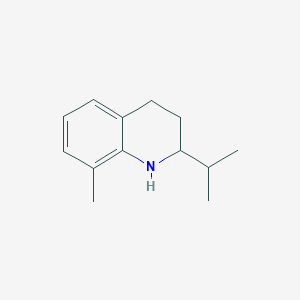
2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid is an organic compound that belongs to the class of hydroxy acids It features a furan ring substituted with a methyl group and a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with glyoxylic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as thionyl chloride or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(2-methylfuran-3-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid.
Substitution: Formation of 2-chloro-3-(2-methylfuran-3-yl)propanoic acid.
科学的研究の応用
2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-3-(5-methylfuran-2-yl)propanoic acid
- 3-(2-Furyl)propanoic acid
- 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid
Uniqueness
2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid is unique due to the presence of both a hydroxy group and a furan ring with a methyl substitution. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H10O4 |
|---|---|
分子量 |
170.16 g/mol |
IUPAC名 |
2-hydroxy-3-(2-methylfuran-3-yl)propanoic acid |
InChI |
InChI=1S/C8H10O4/c1-5-6(2-3-12-5)4-7(9)8(10)11/h2-3,7,9H,4H2,1H3,(H,10,11) |
InChIキー |
VGDQXSLIRVMEAE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Amino(cyclopropyl)methyl]-3-methylphenol](/img/structure/B13253462.png)
![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YL](phenyl)methan+](/img/structure/B13253470.png)
![N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13253477.png)
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine](/img/structure/B13253478.png)
![3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13253497.png)
![Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide](/img/structure/B13253506.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine](/img/structure/B13253511.png)


![tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate](/img/structure/B13253520.png)




